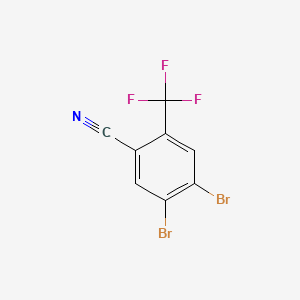

4,5-Dibromo-2-(trifluoromethyl)benzonitrile

カタログ番号:

B596593

CAS番号:

1242339-25-8

分子量:

328.914

InChIキー:

COCONGCGJVRAOO-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

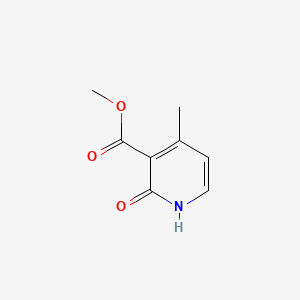

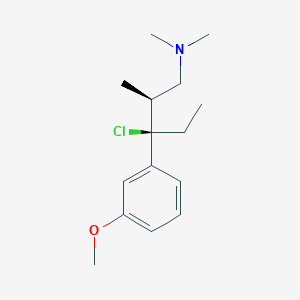

4,5-Dibromo-2-(trifluoromethyl)benzonitrile is a chemical compound used as a pharmaceutical intermediate . It is also used for the synthesis of diphenylthioethers .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string FC(F)(F)C1=C(C=C(Br)C(Br)=C1)C#N . The molecular weight is 328.91 .Chemical Reactions Analysis

4-(Trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 328.91 .科学的研究の応用

Electrolyte Additives in Lithium-Ion Batteries

- Application : Used as an electrolyte additive for high voltage lithium-ion batteries.

- Benefit : Improves cyclic stability and capacity retention in batteries.

- Study Insight : A study showed that 4-(Trifluoromethyl)-benzonitrile enhanced the initial capacity and cycle life of LiNi 0.5 Mn 1.5 O4 cathodes in lithium-ion batteries (Huang et al., 2014).

Synthesis and Chemical Reactions

- Application : Used in various chemical syntheses and reactions.

- Study Insight : A study explored the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile under continuous flow conditions, demonstrating its utility in organic synthesis (Dunn et al., 2018).

Pharmaceutical Research

- Application : Intermediate in pharmaceutical compound synthesis.

- Study Insight : Research focused on the efficient production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile for drug development, highlighting its role in medicinal chemistry (Li et al., 2009).

Development of Nonsteroidal Androgen Receptor Antagonists

- Application : Utilized in the development of androgen receptor antagonists for dermatological indications.

- Study Insight : A derivative, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, was found effective as a nonsteroidal androgen receptor antagonist (Li et al., 2008).

Solar Energy Materials

- Application : Enhances the power conversion efficiencies of polymer solar cells.

- Study Insight : Addition of a perfluorinated compound related to 4,5-Dibromo-2-(trifluoromethyl)benzonitrile improved the efficiency of polymer solar cells (Jeong et al., 2011).

Improving Lithium Cobalt Oxide Cyclic Stability

- Application : Used to enhance the cyclic stability of lithium cobalt oxide in batteries.

- Study Insight : 4-(Trifluoromethyl)benzonitrile as an additive formed a protective layer on LiCoO2, improving stability at high potentials (Wang et al., 2015).

Safety and Hazards

特性

IUPAC Name |

4,5-dibromo-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br2F3N/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCONGCGJVRAOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br2F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677409 |

Source

|

| Record name | 4,5-Dibromo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-25-8 |

Source

|

| Record name | 4,5-Dibromo-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dibromo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

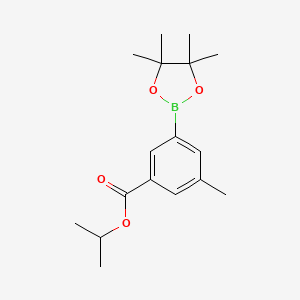

Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxabo...

Cat. No.: B596510

CAS No.: 1218791-30-0

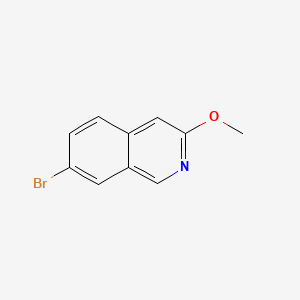

7-Bromo-3-methoxyisoquinoline

Cat. No.: B596511

CAS No.: 1246549-59-6

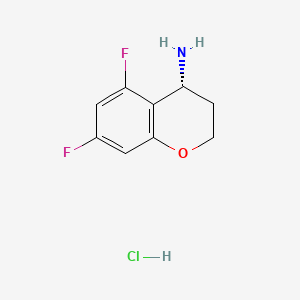

(R)-5,7-difluorochroman-4-amine hydrochloride

Cat. No.: B596513

CAS No.: 1266229-95-1

Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B596515

CAS No.: 147078-67-9

![4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596524.png)

![4-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B596533.png)